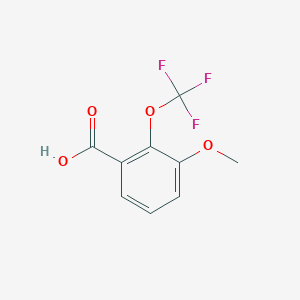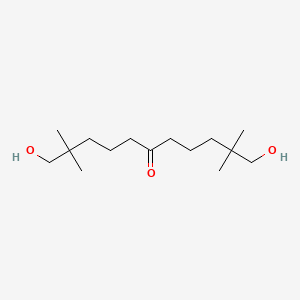
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- is a chemical compound with the molecular formula C11H22O3 and a molecular weight of 202.29 g/mol . This compound is known for its unique structure, which includes two hydroxyl groups and four methyl groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of Grignard reagents, oxidation reactions, and protective group strategies to achieve the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, including the use of catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and the availability of starting materials .
Analyse Des Réactions Chimiques
Types of Reactions
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carbonyl group can produce alcohols .
Applications De Recherche Scientifique
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. These functional groups can form hydrogen bonds, participate in nucleophilic and electrophilic reactions, and influence the compound’s overall chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Undecanone, 6,10-dimethyl-: Another compound with a similar backbone but different functional groups.
1,11-dihydroxy-2,2,10,10-tetramethylundecan-6-one: A closely related compound with similar functional groups.
Uniqueness
6-Undecanone, 1,11-dihydroxy-2,2,10,10-tetramethyl- is unique due to its specific arrangement of hydroxyl and methyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, from organic synthesis to potential therapeutic uses .
Propriétés
Numéro CAS |
413624-61-0 |
|---|---|
Formule moléculaire |
C15H30O3 |
Poids moléculaire |
258.40 g/mol |
Nom IUPAC |
1,11-dihydroxy-2,2,10,10-tetramethylundecan-6-one |
InChI |
InChI=1S/C15H30O3/c1-14(2,11-16)9-5-7-13(18)8-6-10-15(3,4)12-17/h16-17H,5-12H2,1-4H3 |
Clé InChI |
HLRBENIHKMCTTL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCCC(=O)CCCC(C)(C)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


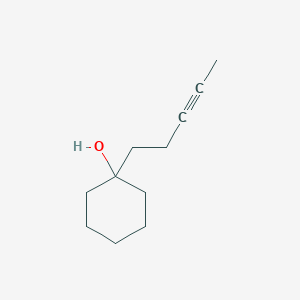
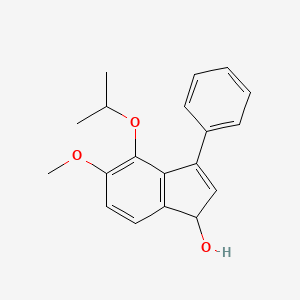
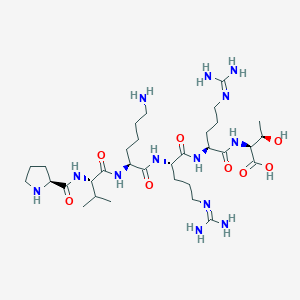
![1-[2-(3,3-Diphenyloxiran-2-yl)ethyl]piperidine](/img/structure/B14249003.png)
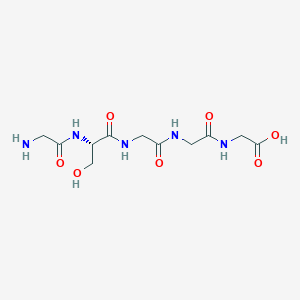
![3-{[(2R)-2-Acetamido-2-carboxyethyl]sulfanyl}-4-hydroxynonanoic acid](/img/structure/B14249014.png)
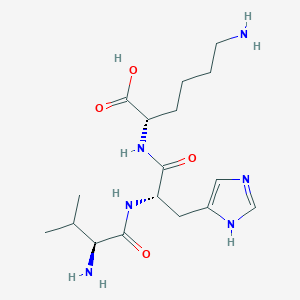
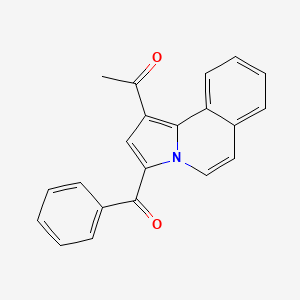
![1H-Indole, 3-[1-(3-butynyloxy)-2-nitroethyl]-1-methoxy-](/img/structure/B14249032.png)
![1-[4-(4-Methyl-5-oxofuran-2(5H)-ylidene)butyl]pyrrolidin-2-one](/img/structure/B14249039.png)

